molecular formula C16H13Cl2N3 B2648868 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 321391-75-7

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2648868
CAS No.: 321391-75-7
M. Wt: 318.2
InChI Key: OPGUQMLNTPAGOM-UHFFFAOYSA-N
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Description

Introduction and Background

Historical Context of Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century. The term "pyrazole" was coined by Ludwig Knorr in 1883 during his investigations into quinolone synthesis, where he inadvertently isolated a pyrazolone derivative. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, established foundational routes for pyrazole preparation. These discoveries catalyzed interest in pyrazole’s electronic and structural properties, particularly its aromaticity arising from a six-π-electron system delocalized across the ring. By the mid-20th century, pyrazole derivatives gained prominence in medicinal and agrochemical research, exemplified by the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds. The development of drugs like celecoxib and agrochemicals such as fipronil underscored pyrazole’s versatility, driven by its tunable substitution patterns and stability.

Position of 1,4-Bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Modern Heterocyclic Chemistry

This compound (CAS 321391-75-7) exemplifies the structural complexity achievable through pyrazole functionalization. Its molecular formula, $$ \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3 $$, features two para-chlorophenyl groups at positions 1 and 4, a methyl group at position 3, and an amine at position 5. This substitution pattern enhances steric and electronic effects, influencing reactivity and intermolecular interactions. The compound’s design aligns with trends in agrochemical and pharmaceutical research, where halogenated aryl groups improve lipophilicity and target binding. For instance, analogous pyrazole carboxylates bearing thiazole backbones demonstrate potent antifungal activity by inhibiting succinate dehydrogenase, suggesting potential pathways for derivative optimization.

Table 1: Key Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3 $$
Molecular Weight 318.20 g/mol
SMILES Notation NC1=C(C2=CC=C(Cl)C=C2)C(C)=NN1C3=CC=C(Cl)C=C3

Significance in Contemporary Research

Recent studies highlight pyrazole derivatives as critical scaffolds in drug discovery and agrochemical development. The introduction of chlorophenyl groups enhances bioactivity by modulating electron-withdrawing effects and hydrophobic interactions. For example, fluxapyroxad—a commercial fungicide—shares structural motifs with this compound, underscoring the role of halogenated pyrazoles in targeting fungal succinate dehydrogenase. Additionally, the compound’s amine group provides a site for further functionalization, enabling the synthesis of libraries for high-throughput screening. Research into green chemistry methods, such as solvent-free microwave-assisted synthesis, further amplifies its accessibility for industrial applications.

Theoretical Foundations of N-N Bond-Containing Heterocycles

The stability and reactivity of pyrazoles are governed by their nitrogen-nitrogen (N-N) bond architecture. Prototropic tautomerism, a hallmark of pyrazole systems, involves proton migration between the two annular nitrogen atoms (Figure 1). This equilibrium, influenced by solvent polarity and temperature, dictates electronic distribution and binding affinity. Theoretical studies using X-ray crystallography confirm the planar geometry of pyrazole rings, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å. The N-N bond’s partial double-bond character, arising from resonance stabilization, contributes to aromaticity and resistance to electrophilic substitution.

Figure 1: Prototropic tautomerism in pyrazoles. The hydrogen atom (red) migrates between nitrogen atoms, altering the numbering of adjacent carbons.

In halogenated derivatives like this compound, electron-withdrawing chlorine atoms stabilize the ring through inductive effects, reducing electron density at the nitrogen centers and modulating tautomeric equilibria. This electronic modulation enhances metabolic stability—a critical factor in agrochemical longevity. Furthermore, computational models predict that para-substituted aryl groups minimize steric clashes, optimizing interactions with biological targets such as enzyme active sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c1-10-15(11-2-4-12(17)5-3-11)16(19)21(20-10)14-8-6-13(18)7-9-14/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGUQMLNTPAGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial and fungal strains, it demonstrated inhibitory zones ranging from 16 to 31 mm, indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus and Candida species .

Structure-Activity Relationship (SAR)

The presence of halogen substituents, particularly chlorine at the para-position on the phenyl group, enhances the compound's bioactivity by increasing its lipophilicity and electron-withdrawing capacity. This structural feature is critical in optimizing the compound's interaction with biological targets .

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymeric matrices has been explored for applications in coatings and adhesives, where improved durability and resistance to environmental factors are desired .

Pesticidal Properties

In agricultural research, derivatives of this compound have been investigated for their potential as pesticides. The compound's ability to disrupt microbial growth can be harnessed to develop eco-friendly pesticides that target specific pathogens while minimizing harm to beneficial organisms .

Case Studies

StudyFindingsApplication
Study on Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and Candida albicansDevelopment of new antimicrobial agents
Polymer Synthesis ResearchUtilized as a monomer for high-performance polymersApplications in coatings and adhesives
Pesticide Efficacy TrialsDemonstrated significant antifungal activity against crop pathogensFormulation of environmentally friendly pesticides

Mechanism of Action

The mechanism of action of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with related compounds based on molecular formula, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Core Structure Reference
This compound C₁₆H₁₃Cl₂N₃ 318.20 g/mol 2× 4-chlorophenyl, methyl, amine Pyrazole
Loperamide cis-N-oxide C₂₉H₃₃ClN₂O₃ 493.04 g/mol 4-chlorophenyl, dimethylamino, oxide Piperidine
Anhydroloperamide C₂₉H₃₃ClN₂O₃ 493.04 g/mol 4-chlorophenyl, dihydropyridine, diphenylbutanamide Piperidine/amide
Loperamide piperidinolamide C₂₉H₃₁ClN₂O 459.02 g/mol 4-chlorophenyl, hydroxypiperidinyl, ketone Piperidine/ketone
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 g/mol 1× 4-chlorophenyl, methyl, amine Pyrazole
Key Observations:
  • Chlorophenyl Substitution: The target compound has two 4-chlorophenyl groups, distinguishing it from simpler pyrazole analogs like 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which has only one .
  • Core Structure : Unlike loperamide derivatives (piperidine/amide cores), the pyrazole backbone of the target compound may favor planar geometry, affecting intermolecular interactions such as π-π stacking .
  • Functional Groups : The presence of an amine group at position 5 contrasts with the ketone or amide functionalities in loperamide-related compounds, suggesting differences in hydrogen-bonding capabilities and solubility .

Crystallographic and Hydrogen-Bonding Patterns

For pyrazole derivatives, hydrogen bonding often involves the amine group (N–H···O/N) and aromatic chlorophenyl groups (C–Cl···π interactions). In contrast, loperamide derivatives exhibit extended hydrogen-bond networks due to amide and oxide groups, as seen in Loperamide cis-N-oxide .

Pharmacological Implications

  • Target Compound: The dual chlorophenyl groups may enhance membrane permeability compared to mono-substituted analogs, though this requires experimental validation.
  • Loperamide Analogs : These compounds exhibit opioid receptor modulation, but the target compound’s pyrazole core lacks the structural motifs required for such activity .

Biological Activity

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound (CAS No. 321391-75-7) features a pyrazole ring substituted with two 4-chlorophenyl groups and a methyl group. Its unique structure contributes to its biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, impacting processes such as cell proliferation and apoptosis.
  • Signal Transduction Modulation : It can alter signaling pathways that regulate gene expression and cellular responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with a pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
A54926
MCF73.79
SF-26812.50

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins and modulation of apoptotic pathways.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making them candidates for further development in treating infections. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, it was found to significantly reduce cell viability in human lung cancer cells (A549) with an IC50 value lower than that of established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Screening : A recent investigation into the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, microwave-assisted reactions (e.g., with 4-chlorobenzaldehyde) can accelerate formation of the pyrazole core . The Vilsmeier-Haack reaction is another method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under controlled conditions . Solvent polarity and temperature significantly impact regioselectivity and yield; polar aprotic solvents like DMF enhance reaction rates but may require post-synthesis purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous pyrazole derivatives (e.g., triclinic crystal systems with unit cell parameters: a = 8.5–10.4 Å, b = 9.8–10.4 Å) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • FT-IR : Peaks at 1600–1650 cm1^{-1} confirm C=N stretching in the pyrazole ring .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for target-specific bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and binding affinities. For instance, the ICReDD framework integrates reaction path searches and experimental data to prioritize derivatives with enhanced GPCR or kinase inhibition potential . Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets like cannabinoid receptors, guiding substitutions at the 4-chlorophenyl or methyl groups .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

  • Dose-response profiling : Establish EC50_{50}/IC50_{50} values under standardized conditions.
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to identify false positives .
    For example, antifungal activity in one study may conflict with another due to differences in fungal strain susceptibility.

Q. How does regioselectivity challenge the synthesis of polysubstituted pyrazole derivatives, and how is it addressed?

Competing pathways during cyclization can lead to undesired regioisomers. Strategies to enhance selectivity:

  • Catalytic control : Use Lewis acids (e.g., ZnCl2_2) to direct bond formation.
  • Solvent effects : Non-polar solvents favor thermodynamic control, while polar solvents stabilize kinetic intermediates .

Methodological and Analytical Questions

Q. What experimental protocols are recommended for analyzing stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC.
  • Photostability : Expose to UV light (λ = 254–365 nm) and assess decomposition rates .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Core modifications : Synthesize analogs with halogen (F, Br) or methoxy substitutions at the 4-chlorophenyl groups.
  • Pharmacophore mapping : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent bulk/electrostatics with activity .

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

  • Waste management : Segregate halogenated byproducts (e.g., 4-chlorobenzaldehyde derivatives) and dispose via licensed hazardous waste facilities .
  • Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and air-purifying respirators for volatile intermediates .

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